methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
Description
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a heterocyclic compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with an ethyl group at position 3 and fluorine atoms at positions 4 and 6. The carbamoyl linkage connects the benzothiazolylidene moiety to a methyl benzoate ester, forming a planar Z-configuration around the imine double bond. This structural arrangement confers unique electronic and steric properties, making it relevant for applications in materials science or agrochemistry. Its molecular formula is C₁₈H₁₇F₂N₂O₃S, with a calculated molecular weight of 379.07 g/mol (derived from elemental composition).
Properties
IUPAC Name |
methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-3-22-15-13(20)8-12(19)9-14(15)26-18(22)21-16(23)10-4-6-11(7-5-10)17(24)25-2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWVGYEKCBEPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of fluorine atoms is often carried out using selective fluorination reagents. The final step involves esterification to form the benzoate ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atoms and other substituents can be replaced with different groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with fluorinated aromatic rings.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its properties might make it useful in the development of new materials, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby influencing biological pathways. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Derivatives
Key Compounds:
- 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acids (e.g., R = Cl, NO₂; R’ = CH₃, OCH₃) .
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205; C₁₈H₁₅N₃O₄S, MW 369.40) .
Comparative Analysis:
Benzoate Esters with Heterocyclic Moieties
Key Compounds:
- I-6230 series (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives) .
- Triflusulfuron methyl ester (C₁₅H₁₄F₃N₅O₆S, MW 451.36) .
Comparative Analysis:
Spectroscopic and Crystallographic Insights
- HNMR Shifts : The target compound’s Z-configuration and fluorine substituents would produce distinct deshielding effects (cf. δ 7.5–8.5 ppm for aromatic protons in azo analogs; Table 4, ).
Biological Activity
Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a synthetic compound with potential pharmacological applications. Its complex structure indicates potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties and other relevant biological effects.
Chemical Structure
The compound can be represented by the following structural formula:
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various derivatives of benzothiazole compounds. While specific data on this compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial efficacy is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.
- Minimum Inhibitory Concentration (MIC) : In comparative studies, derivatives with similar structures exhibited MIC values ranging from 0.5 to 4 μg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Hemolytic Activity
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests indicated that many benzothiazole derivatives exhibit low cytotoxicity, with hemolytic activity remaining below 10% at concentrations significantly higher than their MIC values . This suggests a favorable safety margin for further development.
Case Studies
- Study on Derivatives : A study involving various substituted benzothiazole derivatives reported that modifications like halogen substitutions significantly enhanced antibacterial activity . For instance, compounds with trifluoromethyl groups showed improved potency against resistant strains.
- Comparative Analysis : A comparative analysis of this compound with other known antibacterial agents revealed that while it may not be the most potent derivative, its structural uniqueness offers avenues for optimization and development .
Data Tables
| Compound Name | Structure | MIC (μg/mL) | Activity |
|---|---|---|---|
| Methyl 4-{[(2Z)-3-ethyl-4,6-difluoro... | Structure | 1 - 4 | Moderate |
| Benzothiazole Derivative A | Structure | 0.5 | High |
| Benzothiazole Derivative B | Structure | 2 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
